2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one

Benzodiazepine receptor GABA[A] modulator Radioligand binding

2‑Phenylpyrazolo[1,5‑c]quinazolin‑5(6H)‑one (CAS 178114‑20‑0, molecular formula C₁₆H₁₁N₃O, MW 261.28) is a tricyclic pyrazoloquinazolinone that acts as a ligand at the benzodiazepine‑binding site of the GABA[A] receptor. It was originally designed as a 1‑deaza analog within a series of tricyclic heteroaromatic probes aimed at mapping the optional proton‑acceptor site of the benzodiazepine receptor pharmacophore.

Molecular Formula C16H11N3O
Molecular Weight 261.28 g/mol
CAS No. 178114-20-0
Cat. No. B15065574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one
CAS178114-20-0
Molecular FormulaC16H11N3O
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4NC3=O
InChIInChI=1S/C16H11N3O/c20-16-17-13-9-5-4-8-12(13)15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-10H,(H,17,20)
InChIKeyDSZWRMGQFILGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one (CAS 178114‑20‑0): A Defined Benzodiazepine‑Site Pharmacophore Probe for GABA[A] Receptor Research and Ligand‑Design Studies


2‑Phenylpyrazolo[1,5‑c]quinazolin‑5(6H)‑one (CAS 178114‑20‑0, molecular formula C₁₆H₁₁N₃O, MW 261.28) is a tricyclic pyrazoloquinazolinone that acts as a ligand at the benzodiazepine‑binding site of the GABA[A] receptor [1]. It was originally designed as a 1‑deaza analog within a series of tricyclic heteroaromatic probes aimed at mapping the optional proton‑acceptor site of the benzodiazepine receptor pharmacophore [1]. The compound is also listed as an inhibitor of the GABA[A] receptor α1 subunit in authoritative drug‑target databases [2]. Its well‑characterized binding profile, functional efficacy (GABA ratio), and sharply differentiated selectivity versus adenosine receptors make it a reproducible reference tool for CNS‑focused discovery programs.

Why Generic Substitution of 2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one with Other Pyrazoloquinazolines Is Scientifically Unsupported


Within the pyrazolo[1,5‑c]quinazoline chemotype, even conservative modifications to the 2‑position substituent or the 5‑position oxidation state produce dramatic, quantifiable shifts in receptor‑affinity and selectivity profiles [1][2]. For example, replacing the 2‑phenyl group with a 2‑carbethoxy moiety increases benzodiazepine‑receptor (BZR) affinity ~2‑fold but alters the GABA‑ratio (GR) from 0.99 to 1.2, indicating a different functional‑efficacy trend [1]. Conversely, the 2‑phenyl parent compound is essentially inactive at human adenosine A₃ receptors (only 28 % inhibition at 1 µM), whereas introduction of a 4‑methoxy substituent on the 2‑phenyl ring confers measurable hA₃ affinity [2]. Similarly, converting the 5‑oxo group to a 5‑amino group abolishes hA₃ binding entirely across the series [2]. These steep structure–activity relationships demonstrate that ‘in‑class’ compounds are not interchangeable; selecting the precise 2‑phenyl‑5‑oxo derivative is essential when the experimental objective requires a neutral BZR antagonist profile with confirmed absence of adenosine‑receptor cross‑reactivity.

2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one: Quantitative Differentiation Evidence Versus Closest Structural Analogs and Reference Compounds


Benzodiazepine-Receptor Binding Affinity: Head-to-Head Comparison with the 2-Carbethoxy Analog, Diazepam, β-CCE, and Flumazenil

In a direct comparative study, 2-phenylpyrazolo[1,5‑c]quinazolin‑5(6H)‑one (designated compound 3) exhibited a benzodiazepine‑receptor Ki of 59 ± 3.5 nM, measured by [³H]flunitrazepam displacement in rat brain cortical membranes [1]. This affinity is approximately 2.1‑fold lower than that of the 2‑carbethoxy analog (compound 1, Ki = 28 ± 4.9 nM) but ~5.6‑fold higher than that of the 9‑chloro‑2‑phenyl analog (compound 4, Ki = 105 ± 7.0 nM) [1]. Relative to clinical reference compounds, the target ligand is 5.6‑fold less potent than diazepam (Ki = 10.5 ± 1.4 nM), 13‑fold less potent than β‑CCE (Ki = 4.5 ± 0.7 nM), and 24‑fold less potent than the antagonist flumazenil (Ro 15‑1788, Ki = 2.5 ± 0.3 nM) [1]. These data position the compound as a moderate‑affinity BZR ligand suitable for applications where a non‑ester, metabolically stable 2‑phenyl scaffold is preferred over the labile 2‑carbethoxy group.

Benzodiazepine receptor GABA[A] modulator Radioligand binding Structure–activity relationship

Functional Efficacy Classification via GABA Ratio: Differentiation from Agonists and Inverse Agonists at the BZR Site

The GABA ratio (GR), defined as IC₅₀(compound)/IC₅₀(compound + 100 µM GABA), serves as an in vitro surrogate for functional efficacy at the benzodiazepine site [1]. The target compound exhibits a GR of 0.99, a value that is essentially unity and classifies it as a neutral antagonist [1]. In the same assay system, the 2‑carbethoxy analog (compound 1) shows GR = 1.2, approaching an agonist‑like profile [1]. Diazepam, a clinically established agonist, yields GR = 1.50, whereas the inverse agonist β‑CCE gives GR = 0.67, and the reference antagonist flumazenil yields GR = 0.96 [1]. The target compound’s GR of 0.99 is statistically indistinguishable from flumazenil’s GR of 0.96, confirming a pure antagonist character that is absent in the 2‑carbethoxy analog (GR = 1.2, p < 0.05 vs target) [1].

GABA ratio Efficacy classification Benzodiazepine receptor Antagonist profile

Negligible Adenosine A₃ Receptor Affinity: A Key Selectivity Differentiator from 2-Substituted Pyrazoloquinazoline Analogs

In a systematic adenosine‑receptor (AR) profiling study, the 2‑phenyl‑5‑oxo‑pyrazolo[1,5‑c]quinazoline (designated compound 1) produced only 28 % inhibition of specific [¹²⁵I]AB‑MECA binding to cloned human A₃ receptors at a test concentration of 1 µM, indicating a lack of meaningful hA₃ affinity [1]. In contrast, replacement of the 2‑phenyl group with a 4‑methoxyphenyl substituent (compound 2) yielded enhanced hA₃ binding, and further structural elaboration in compounds 2–8 produced Ki values in the low‑nanomolar to sub‑micromolar range at hA₃ [1]. The study explicitly states that the 2‑phenyl parent compounds (both 5‑oxo and 5‑amino) “are devoid of significant affinity toward all the human AR subtypes” [1]. This profile contrasts sharply with the same laboratory’s earlier pyrazolo[3,4‑c]quinoline series, where the 2‑phenyl derivative retained measurable hA₃ affinity, underscoring the unique pharmacological silence of the pyrazolo[1,5‑c]quinazoline scaffold when bearing an unsubstituted 2‑phenyl group.

Adenosine A₃ receptor Selectivity profiling hA₃ antagonist Off-target liability

DNA Minor-Groove Binding Without Intercalation: A Physicochemical Property with Implications for Off-Target Genotoxicity Screening

Multi‑spectroscopic analysis (fluorescence quenching, UV‑Vis, circular dichroism, atomic force microscopy, and gel electrophoresis) established that 2‑phenylpyrazolo[1,5‑c]quinazoline (PQ) binds to calf‑thymus DNA under physiological conditions via a minor‑groove mode with preferential interaction at adenine‑thymine (AT)‑rich regions [1]. Importantly, atomic force microscopy and gel electrophoresis revealed no major conformational changes in DNA upon PQ binding, categorically distinguishing it from classical DNA intercalators (e.g., ethidium bromide, acridines) that induce significant helical distortion and unwinding [1]. Potassium iodide and single‑strand DNA quenching experiments, together with CD spectra, confirmed the groove‑binding mechanism rather than intercalation [1]. While this evidence is qualitative and derived from a single biophysical study (Supporting evidence), it provides a reference point for comparing the DNA‑interaction profile of this specific chemotype with that of planar, polycyclic intercalating agents.

DNA interaction Minor-groove binding Spectroscopy Genotoxicity assessment

2-Phenyl Substituent Integrity as a Gatekeeper of BZR Affinity: Para-Substitution Ablates Binding Within the Same Chemotype

Within the pyrazolo[1,5‑c]quinazolin‑5‑one series, the specific identity of the 2‑aryl substituent dictates BZR affinity over a > 800‑fold range [1]. The unsubstituted 2‑phenyl compound (target, Ki = 59 nM) retains usable BZR affinity, whereas introduction of a para‑methyl group (compound 8, Ki = 5300 ± 630 nM) or a para‑chloro group (compound 9, Ki = 9500 ± 800 nM) virtually abolishes binding [1]. In contrast, ortho‑substitution with fluorine (compound 5, Ki = 67 ± 14 nM) or replacement with 2‑heteroaryl moieties such as 2‑furyl (compound 10, Ki = 16 ± 1.4 nM) and 2‑thienyl (compound 11, Ki = 7.4 ± 0.3 nM) improves or preserves affinity [1]. This steep para‑substituent penalty—an ~90‑fold drop moving from unsubstituted phenyl to 4‑methylphenyl—demonstrates that the 2‑phenyl group is not merely a generic aromatic appendage but a precisely tolerated pharmacophoric element. Suppliers or screeners substituting any para‑substituted 2‑aryl analog for the unsubstituted 2‑phenyl compound would introduce a > 100‑fold loss in BZR target engagement.

Structure–activity relationship para-Substitution effect Benzodiazepine receptor Scaffold integrity

2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one: Evidence-Backed Research and Industrial Application Scenarios


Neutral BZR Antagonist Reference Standard for GABA[A] Receptor Pharmacology Studies

With a GABA ratio of 0.99—essentially identical to the reference antagonist flumazenil (GR = 0.96)—and a well‑defined BZR Ki of 59 nM, this compound can serve as a non‑benzodiazepine, silent antagonist probe for electrophysiological and binding studies aimed at dissecting orthosteric versus allosteric modulation at GABA[A] receptor subtypes [1]. Its 2‑phenyl scaffold avoids the ester functionality of the 2‑carbethoxy analog, providing improved chemical stability in prolonged in vitro assays.

Selective BZR Ligand Scaffold for CNS Target‑Validation Studies Requiring Absence of Adenosine A₃ Cross‑Reactivity

The compound’s documented lack of significant affinity at all human adenosine receptor subtypes (only 28 % inhibition of hA₃ at 1 µM) makes it a cleaner tool than pyrazolo[3,4‑c]quinoline‑based BZR ligands, which often retain measurable hA₃ affinity [2]. This selectivity profile is critical for neuropharmacology experiments where adenosine‑receptor modulation would confound interpretation of GABA[A]‑mediated phenotypic readouts.

Parent Scaffold for Structure‑Activity Relationship (SAR) Expansion with Documented para‑Substitution Penalty

Because para‑substitution on the 2‑phenyl ring causes a > 90‑fold loss in BZR affinity (e.g., 4‑CH₃ analog Ki = 5300 nM), the unsubstituted 2‑phenyl compound serves as the essential baseline reference for any medicinal chemistry program exploring pyrazolo[1,5‑c]quinazoline‑based BZR ligands [1]. Procurement of this specific derivative is mandatory to establish a valid SAR baseline before introducing substituents at other positions (e.g., C‑9, N‑1, or C‑2 heteroaryl replacements).

DNA‑Binding Profiling Compound for Early Genotoxicity Risk Assessment of Quinazoline‑Containing Libraries

The experimentally characterized minor‑groove binding mode, AT‑rich sequence preference, and absence of DNA intercalation or conformational distortion provide a reference profile for benchmarking the DNA‑interaction properties of newly synthesized quinazoline or pyrazoloquinazoline derivatives in early‑stage genotoxicity screening cascades [3].

Quote Request

Request a Quote for 2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.